1,1,2-Trichloroethane

Catalog No.
S566433
CAS No.
79-00-5
M.F
C2H3Cl3
CHCl2CH2Cl
C2H3Cl3
M. Wt
133.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,2-Trichloroethane

CAS Number

79-00-5

Product Name

1,1,2-Trichloroethane

IUPAC Name

1,1,2-trichloroethane

Molecular Formula

C2H3Cl3
CHCl2CH2Cl
C2H3Cl3

Molecular Weight

133.4 g/mol

InChI

InChI=1S/C2H3Cl3/c3-1-2(4)5/h2H,1H2

InChI Key

UBOXGVDOUJQMTN-UHFFFAOYSA-N

SMILES

C(C(Cl)Cl)Cl

Solubility

1 to 5 mg/mL at 68° F (NTP, 1992)
0.03 M
Miscible with alcohol, ethers and many organic liquids
In water, 4,590 mg/L at 25 °C
... Soluble in water (4.50 g/L at 20 °C)
Solubility in water, g/100ml at 20 °C: 0.45 (very poor)
0.4%

Synonyms

1,1,2-trichloroethane, 1,1,2-trichloroethane, 14C-2-labeled, 1,1,2-trichloroethane, 36Cl-labeled

Canonical SMILES

C(C(Cl)Cl)Cl

Historical Use in Scientific Research

  • Solvent: Due to its ability to dissolve various organic compounds, 1,1,2-TCA was occasionally used as a solvent in various laboratory procedures. However, safer alternatives like ethanol, acetone, or dimethyl sulfoxide (DMSO) have largely replaced it due to safety concerns [, ].
  • Fumigant: In some older studies, 1,1,2-TCA was used as a fumigant to control insects and other pests in stored grains and museum collections. However, its use has been discontinued due to the availability of safer and more effective alternatives [].

Limitations in Modern Research

The use of 1,1,2-TCA in modern scientific research is discouraged due to the following reasons:

  • Toxicity: 1,1,2-TCA is classified as a potential human carcinogen by the International Agency for Research on Cancer (IARC) []. It also poses various health risks, including neurotoxicity, liver damage, and respiratory problems upon exposure []. These safety concerns limit its use in research settings where safer alternatives are readily available.
  • Environmental Concerns: 1,1,2-TCA is a persistent organic pollutant (POP) that can accumulate in the environment and pose risks to wildlife and human health []. Its release into the environment is strictly regulated, further limiting its use in research applications.

Alternative Research Tools

Due to the safety and environmental concerns associated with 1,1,2-TCA, researchers have adopted safer and more environmentally friendly alternatives for various applications:

  • Safer Solvents: As mentioned earlier, solvents like ethanol, acetone, and DMSO are preferred choices due to their lower toxicity profiles.
  • Green Chemistry Techniques: Researchers increasingly utilize "green chemistry" principles that emphasize the use of non-toxic and sustainable materials and processes, further reducing the need for potentially hazardous chemicals like 1,1,2-TCA.

1,1,2-Trichloroethane is an organochloride compound with the molecular formula C2H3Cl3\text{C}_2\text{H}_3\text{Cl}_3 and structural formula CH2Cl CHCl2\text{CH}_2\text{Cl CHCl}_2. It appears as a colorless liquid with a sweet, chloroform-like odor. This compound is part of the trichloroethane family and is a byproduct in the production of 1,1,1-trichloroethane. It is characterized by moderate solubility in water (approximately 4.4 g/L at 20 °C) and is more soluble in most organic solvents .

1,1,2-TCA is a hazardous compound with several safety concerns:

  • Toxicity: 1,1,2-TCA is considered harmful by inhalation, ingestion, and skin contact []. It is a central nervous system depressant and can cause dizziness, drowsiness, headache, nausea, and unconsciousness at high exposure levels [].
  • Carcinogenicity: The Environmental Protection Agency (EPA) classifies 1,1,2-TCA as a Group C possible human carcinogen []. Animal studies have shown some evidence of tumor formation, but the data is not conclusive [].
  • Environmental Impact: 1,1,2-TCA is a persistent organic pollutant, meaning it can remain in the environment for extended periods. It can contaminate groundwater and soil, posing a risk to wildlife and human health [].

  • Decomposition: Upon exposure to heat or flames, it decomposes to produce toxic gases such as hydrogen chloride and phosgene .
  • Reactivity with Metals: It reacts violently with chemically active metals like aluminum and sodium, and is incompatible with strong acids and bases .
  • Photodegradation: In the atmosphere, it undergoes photodegradation through reactions with hydroxyl radicals, exhibiting a half-life of 24 to 50 days under unpolluted conditions .

This compound is recognized for its toxicity. Inhalation or dermal exposure can lead to respiratory irritation, headaches, dizziness, and even unconsciousness. Prolonged exposure may result in damage to the liver and kidneys and has been associated with mutagenic and carcinogenic effects in humans . The Occupational Safety and Health Administration has established a permissible exposure limit of 10 parts per million over an eight-hour time-weighted average .

1,1,2-Trichloroethane is primarily synthesized through the chlorination of ethene. The process involves:

  • Chlorination of ethene to produce 1,2-dichloroethane.
  • Further chlorination of 1,2-dichloroethane yields 1,1,2-trichloroethane .

It may also form as an impurity during the production of other chlorinated compounds like 1,1,1-trichloroethane or during anaerobic biodegradation of tetrachloroethanes .

The principal application of 1,1,2-trichloroethane lies in its use as an intermediate in producing vinylidene chloride (1,1-dichloroethylene), which is essential for manufacturing polyvinylidene chloride copolymers. Additionally, it serves as a solvent for fats, oils, waxes, and resins . Other applications include:

  • Use in adhesives
  • Production of Teflon tubing
  • Formulation of lacquers and coatings .

Research indicates that 1,1,2-trichloroethane exhibits significant interactions with biological systems. Studies have shown that it can affect central nervous system function and may lead to neurotoxic effects upon prolonged exposure. Its interaction with various enzymes and cellular pathways remains an area of ongoing research to better understand its full biological impact .

Similar compounds include:

  • 1,1,1-Trichloroethane: Used as a solvent; less toxic than 1,1,2-trichloroethane but has been phased out due to ozone depletion concerns.
  • Dichloroethylene: Utilized in industrial applications; less chlorinated than 1,1,2-trichloroethane.
  • Tetrachloroethylene: Commonly used as a solvent; more toxic than 1,1,2-trichloroethane.

Comparison Table

CompoundToxicity LevelPrimary UseEnvironmental Impact
1,1-DichloroethyleneModerateIndustrial solventLower ozone depletion potential
1,1,1-TrichloroethaneModerateSolventBanned due to ozone depletion
TetrachloroethyleneHighSolventSignificant environmental concerns
1,1,2-TrichloroethaneVery HighIntermediate for vinylidene chlorideToxic effects on health

Physical Description

1,1,2-trichloroethane appears as a clear light colored liquid. Insoluble in water and slightly denser than water. Hence sinks in water. May be toxic by inhalation.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a sweet, chloroform-like odor.

Color/Form

Clear, colorless liquid
Colorless liquid

XLogP3

1.9

Boiling Point

235 °F at 760 mm Hg (NTP, 1992)
113.8 °C
113-114 °C at 760 mm Hg
114 °C
237°F

Vapor Density

4.63 (NTP, 1992) (Relative to Air)
4.21 g/L (BP, 760 mm Hg)
Relative vapor density (air = 1): 4.6
4.63

Density

1.44 at 68 °F (USCG, 1999)
1.4416 at 20 °C/4 °C
Relative density (water = 1): 1.4
1.44

LogP

1.89 (LogP)
log Kow = 1.89
2.35

Odor

Pleasant odor
Sweet chloroform-like odo

Melting Point

-35 °F (NTP, 1992)
-36.6 °C
-35 °C
-36 °C
-34°F

UNII

28E9ERN9WU

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H351: Suspected of causing cancer [Warning Carcinogenicity]

Vapor Pressure

16.7 mm Hg at 68 °F ; 20 mm Hg at 70.9° F (NTP, 1992)
23.00 mmHg
23 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 2.5
19 mmHg

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Impurities

... 1,1,2-trichloroethane is available as a commercial grade product, either stablized or unstabilized, at a purity of >99%. The stabilized product contains sec-butanol (0.5%) and 1,2-butylene oxide (0.25%).

Other CAS

79-00-5

Wikipedia

1,1,2-trichloroethane

Biological Half Life

0.10 Days
The half-life following 1 hour inhalation exposure to 1005 ppm of 1,1,2-trichloroethane in mice was determined to be 625 minutes in the heart, 203 minutes in the fat, 147 minutes in the brain, 127 minutes in the spleen, 122 minutes in the lungs, 43 minutes in the kidney, 39 minutes in the blood, and 19 minutes in the liver. The half-life in the whole body was calculated to be 49.3 minutes.

Use Classification

Chemical Classes -> Volatile organic compounds
Hazardous Air Pollutants (HAPs)
Health Hazards -> Carcinogens

Methods of Manufacturing

PREPD BY CATALYTIC CHLORINATION OF ETHANE OR ETHYLENE.
... Reaction of acetylene gas with a mixture of hydrogen chloride and chlorine in the presence of catalyst or by chlorination of ethylene followed by chlorination of the 1,2-dichloroethane intermediate.
Industrial production of 1,1,2-trichloroethane proceeds by two routes: 1) selective chlorination of 1,2-dichloroethane and 2) addition of chlorine to vinyl chloride..

General Manufacturing Information

All other basic organic chemical manufacturing
Ethane, 1,1,2-trichloro-: ACTIVE
T - indicates a substance that is the subject of a final TSCA section 4 test rule.
1,1,2-Trichloroethane is primarily an unwanted byproduct of several chlorination processes such as the production of 1,2-dichloroethane and the chlorination of ethane or 1,1-dichloroethane to 1,1,1-trichloroethane..

Analytic Laboratory Methods

EPA Method 8240. Gas Chromatography/Mass Spectrometry for the determination of volatile organics. This method can be used to quantify most volatile organic compounds including 1,1,2-trichloroethane that have boiling points below 200 °C and are insoluble or slightly soluble in water. The detection limit is not given. Precision and method accuracy were found to be directly related to the concentration of the analyte and essentially independent of the sample matrix.
EPA Method 8010. Direct Injection or Purge-and-Trap Gas Chromatography with a halogen-specific detector for the analysis of halogenated volatile organics including 1,1,2-trichloroethane in solid waste. Under the prescribed conditions, for 1,1,2-trichloroethane the method has a detection limit of 0.02 ug/l. Precision and method accuracy were found to be directly related to the concentration of the parameter and essentially independent of the sample matrix.
AREAL IP-1A. Determination of Volatile Organic compounds in Indoor Air. Capillary gas chromatography/mass spectrometry detection limit not specified.
AREAL IP-1B. Determination of Volatile Organic Compounds (VOCs) in Indoor Air using Solid Absorbent Tubes. Capillary gas chromatography/mass spectrometry detection limit 2.1 ng.
For more Analytic Laboratory Methods (Complete) data for 1,1,2-TRICHLOROETHANE (29 total), please visit the HSDB record page.

Clinical Laboratory Methods

METHODS WERE DEVELOPED TO DISTINGUISH 10 CHLORINATED ALIPHATIC HYDROCARBONS IN BIOLOGICAL MATERIALS BY GAS CHROMATOGRAPHY/MASS SPECTROMETRY. IT WAS POSSIBLE TO IDENTIFY ALL CMPD BY ANALYZING RETENTION TIMES OF TOTAL ION CURRENT CHROMATOGRAM & MASS SPECTRAL PATTERNS. QUANTITATIVE DETERMINATION WAS ACHIEVED BY MASS FRAGMENTOGRAPHY MONITORING CHARACTERISTIC ION FOR EACH CMPD WHERE LOWER LIMIT OF DETECTION WAS 10-20 PICOGRAMS.
A method was developed to analyze rat tissue, fat, and blood for some chlorinated cmpd found in an extract of soil from an industrial waste site. Extraction with hexane and ethyl ether-hexane (1 + 1) was followed by concentration over steam, and gas chromatographic analysis with an electron capture detector. ... Semivolatile cmpd, chlorinated cmpd, and pesticides were analyzed in a 70 m glass capillary column coated with 5% OV-101. ... The most efficient means of separation was to use ... a DB-5 fused silica capillary column for semivolatile cmpd. ... Recoveries ranged from 86.3 + or - 9.1% (mean + or - SD) to 105 + or - 10.4%. Sensitivities for semivolatile chlorinated cmpd were 4 ng/g for fat, 1 ng/g for tissue and 0.2 ng/ml for blood. ...

Storage Conditions

Store in a cool, dry, well-ventilated location. Separate from oxidizing materials, aluminum, ammonia.
Before being stored or transported over longer periods of time, chlorinated ethanes ... should be carefully analyzed for water, free acid, and stabilizers because decomposition may lead to excessive corrosion. ... Chlorinated ethanes should not be brought into contact with tanks, containers, valves, etc made of aluminum. /Chloroethanes/

Interactions

Acetone potentiation of 1,1,2-trichloroethane hepatotoxicity was found to be strongly dose-dependent for both acetone and 1,1,2-trichloroethane. An oral dose of 0.5 ml of acetone/kg was the most effective potentiating pretreatment when administered 16 hr prior to 1,1,2-trichloroethane. Surprisingly, higher doses of acetone did not potentiate the hepatotoxicity of 1,1,2-trichloroethane, but may have decreased the severity of this toxicity. Acetone potentiation of hepatotoxicity was most pronounced at or near the hepatotoxic threshold for 1,1,2-trichloroethane. While acetone treatment alone did not affect hepatic glutathione (GSH) stores the most consistent effect produced by acetone pretreatment was a significant potentiation of 1,1,2-trichloroethane-induced depletion of hepatic GSH. These findings suggest that critical doses of acetone may enhance the subsequent hepatotoxicity of 1,1,2-trichloroethane via mechanisms that affect the interaction of 1,1,2-trichloroethane and hepatic GSH stores.
Mice pretreated with isopropanol (2.5 ml/kg) by gavage showed an increased hepatotoxic response to threshold doses of 1,1,2-trichloroethane as measured by serum glutamic-pyruvic transaminase activity.
Polybrominated biphenyls (PBBs) were shown to increase the renal toxicity of 1,1,2-trichloroethane as measured by decreases in para-aminohippurate accumulation in renal cortical slices. PBBs are known to increase the activities of microsomal mixed-function oxygenases in the kidney and liver, so increased metabolism of 1,1,2- trichloroethane and the increased presence of metabolites more toxic than the parent compound itself may be responsible for the increased toxicity of 1,1,2-trichloroethane in the kidney. However, the study also showed that PBBs did not increase the hepatotoxic effects of 1,1,2-trichloroethane, as indicated by relative liver weight or SGOT levels.

Stability Shelf Life

STABLE IN AIR AT ORDINARY TEMP; IN ABSENCE OF AIR OR WATER IT IS STABLE TO APPROX 110 °C

Dates

Modify: 2023-08-15

Explore Compound Types